2-Isopropylpyridine-3-boronic acid pinacol ester
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Overview
Description
2-Isopropylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their versatility and stability .
Preparation Methods
The synthesis of 2-Isopropylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .
Chemical Reactions Analysis
2-Isopropylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding boronic acid.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
2-Isopropylpyridine-3-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropylpyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, facilitating the formation of complex organic structures .
Comparison with Similar Compounds
2-Isopropylpyridine-3-boronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Used in similar coupling reactions but with different reactivity and selectivity.
Isopropenylboronic acid pinacol ester: Known for its use in stereoselective reactions and the synthesis of cyclic compounds.
Pyridine-4-boronic acid pinacol ester: Employed in the synthesis of enzyme inhibitors and other biologically active compounds.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic esters in organic synthesis.
Properties
CAS No. |
2096337-14-1 |
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Molecular Formula |
C14H22BNO2 |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-11(8-7-9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
InChI Key |
XKZMWHQOYHEADN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)C |
Origin of Product |
United States |
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